![molecular formula C13H17NO B3132674 3-苯基-8-氮杂双环[3.2.1]辛-3-醇 CAS No. 37511-62-9](/img/structure/B3132674.png)
3-苯基-8-氮杂双环[3.2.1]辛-3-醇
描述
Synthesis Analysis
Several synthetic approaches exist for preparing this compound. Notably, enantioselective methods have been explored due to its relevance in the synthesis of tropane alkaloids. Researchers have focused on constructing the 8-azabicyclo[3.2.1]octane scaffold with stereochemical control. Some strategies involve the enantioselective construction of an acyclic precursor, while others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes .
科学研究应用
结构和光谱研究
3-苯基-8-氮杂双环[3.2.1]辛-3-醇及其衍生物一直是广泛的结构和光谱研究的主题。研究重点是使用 X 射线衍射、红外光谱和核磁共振等技术了解它们的分子结构。这些研究对于理解化合物的构象性质和分子间相互作用至关重要,这对于其在包括药物在内的各个领域的潜在应用至关重要 (Gálvez 等,1989)。
镇痛和拮抗剂性质
3-苯基-8-氮杂双环[3.2.1]辛-3-醇衍生物的一个显着应用是在镇痛剂的开发中。研究表明,一些衍生物表现出平衡的拮抗剂-镇痛剂的特性,且具有最小的身体依赖能力。这一发现对于开发具有成瘾风险降低的新型疼痛管理药物具有重要意义 (Takeda 等,1977)。
神经激肽拮抗剂
3-苯基-8-氮杂双环[3.2.1]辛-3-醇的某些衍生物作为神经激肽 (NK1) 受体拮抗剂。这些化合物已显示出延长体内作用持续时间的潜力,这可能有利于开发由 NK1 受体介导的疾病的治疗方法 (Huscroft 等,2006)。
醇氧化催化剂的潜力
最近的研究发现,3-苯基-8-氮杂双环[3.2.1]辛-3-醇的某些同系物(例如 8-氮杂双环[3.2.1]辛-8-醇)具有催化使用分子氧氧化醇的潜力。这一发现为这些化合物在合成化学和工业应用中打开了大门,特别是在可持续和高效的催化方法中 (Toda 等,2023)。
未来方向
: Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3707–3720. Link : Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes. (2019). Chemical Communications, 55(2), 196–199. Link : 8-Azabicyclo[3.2.1]octan-3-ol. (n.d.). ChemSpider. [Link](https://www.chem
作用机制
Biochemical Pathways
The compound is believed to affect certain biochemical pathways due to its structural similarity to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . 21]octan-3-ol remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol interacts with its targets and exerts its effects. For instance, the compound is recommended to be stored at 4°C and protected from light , indicating that these conditions help maintain its stability.
生化分析
Biochemical Properties
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoid metabolism . The interaction between 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol and this enzyme can influence the conversion of inactive cortisone to active cortisol, thereby affecting various physiological processes.
Cellular Effects
The effects of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol on cellular processes are profound. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol can influence the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, the compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic activities.
Molecular Mechanism
At the molecular level, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is relatively stable under controlled conditions, but it can degrade over time when exposed to light or varying temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity or hepatotoxicity. Understanding the dosage-dependent effects of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is crucial for its potential therapeutic applications.
Metabolic Pathways
3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is involved in several metabolic pathways, particularly those related to the metabolism of tropane alkaloids. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The study of these metabolic pathways can provide insights into the compound’s pharmacokinetics and potential therapeutic uses.
Transport and Distribution
The transport and distribution of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in its cellular uptake and efflux . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
3-phenyl-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(10-4-2-1-3-5-10)8-11-6-7-12(9-13)14-11/h1-5,11-12,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUZZWOTMMUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)
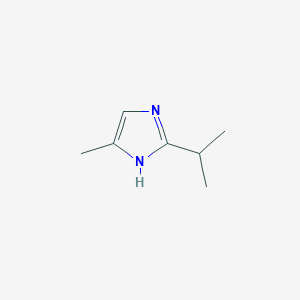
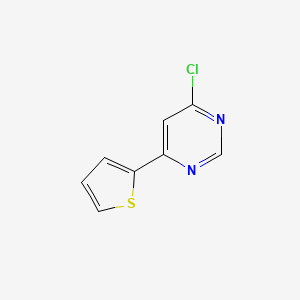
![1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3132625.png)
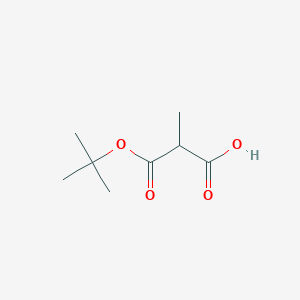
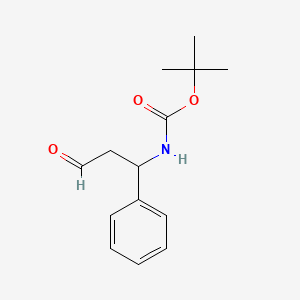
![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)
![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
![2-Oxa-9-azaspiro[5.5]undecane](/img/structure/B3132656.png)
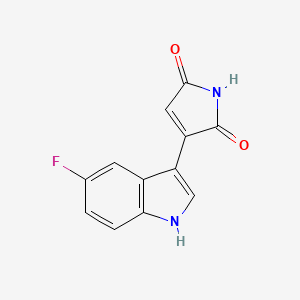
![Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B3132680.png)

